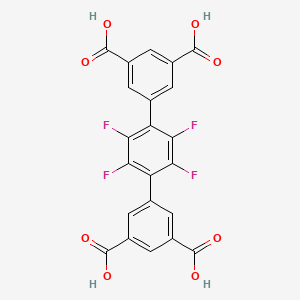

5,5'-(2,3,5,6-Tetrafluoro-1,4-phenylene)bisisophthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that likely contains two isophthalic acid groups attached to a tetrafluoro-1,4-phenylene group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a tetrafluoro-1,4-phenylene group with isophthalic acid or its derivatives .Molecular Structure Analysis

The molecular structure of this compound would likely involve a central tetrafluoro-1,4-phenylene group with two isophthalic acid groups attached at the 5 and 5’ positions .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex and would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a compound with a similar structure, 2,3,5,6-Tetrafluoro-1,4-phenylenediamine, has a melting point of 145 °C .Scientific Research Applications

Environmental Impact and Degradation

Recent studies focus on the environmental impact and degradation processes for related chemicals, particularly phthalates and flame retardants. Phthalates, used as plasticizers, have raised concerns due to their potential health risks and environmental persistence. Research efforts aim to understand the pathways and mechanisms through which these compounds degrade in natural ecosystems and wastewater treatment plants, highlighting the role of microbial action in their breakdown (Keyser et al., 1976; Deblonde et al., 2011). Understanding these processes is crucial for improving wastewater treatment methods and mitigating environmental pollution.

Flame Retardancy

Flame retardants, including those based on brominated and phosphorus compounds, are extensively studied for their applications in enhancing fire resistance in materials. Phosphorus-based flame retardants, in particular, have garnered interest for their halogen-free formulations, offering a more environmentally friendly alternative to traditional brominated flame retardants. The research covers various aspects, from chemical synthesis to applications in polymers like polycarbonate and polyurethane, highlighting their effectiveness in improving fire resistance while considering environmental impacts (Weil & Levchik, 2004; Levchik & Weil, 2006).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetrafluorophenyl]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H10F4O8/c23-15-13(7-1-9(19(27)28)5-10(2-7)20(29)30)16(24)18(26)14(17(15)25)8-3-11(21(31)32)6-12(4-8)22(33)34/h1-6H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPODEXFRPHZNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=C(C(=C(C(=C2F)F)C3=CC(=CC(=C3)C(=O)O)C(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10F4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B3081904.png)

![2-(4-methylbenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3081913.png)

![3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B3081996.png)